3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Antiproliferative Tubulin polymerization Cancer cell lines

Procure 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (CAS 702669-54-3) as the core scaffold for synthesizing N-substituted derivatives targeting the colchicine binding site on tubulin (e.g., derivative 13d: HeLa IC50=0.126 μM, tubulin polymerization IC50=3.97 μM). The 6-carboxylic acid regiospecificity is critical; 5- and 2-isomers yield distinct pharmacological profiles and are not interchangeable. Also serves as key intermediate for sortilin ligand synthesis (US Patent 10,849,496) enhancing glucose uptake in 3T3L1 adipocytes. Differentiated from fully aromatic quinoxaline-6-carboxylic acid (CAS 6925-00-4). Standard R&D quantities available; contact us for bulk and custom synthesis.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 702669-54-3
Cat. No. B1301300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
CAS702669-54-3
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(N1)C=CC(=C2)C(=O)O
InChIInChI=1S/C9H8N2O3/c12-8-4-10-6-2-1-5(9(13)14)3-7(6)11-8/h1-3,10H,4H2,(H,11,12)(H,13,14)
InChIKeyKNJZSRZUSLBDSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (702669-54-3): Verified Specifications, Purity, and Sourcing for Research Procurement


3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (CAS 702669-54-3) is a heterocyclic building block with the molecular formula C9H8N2O3 and molecular weight 192.17 [1]. The compound features a partially saturated quinoxalinone core with a carboxylic acid moiety at the 6-position. Commercial availability typically ranges from 95% to 98% purity, with standard storage conditions at 0–8 °C . The compound serves as a versatile intermediate for the synthesis of pharmacologically active derivatives, particularly in tubulin polymerization inhibitor programs and kinase-targeted drug discovery [2].

Why 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid Cannot Be Replaced by Generic Quinoxaline Analogs in Tubulin Polymerization and Kinase Inhibitor Programs


Generic substitution of 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid with other quinoxaline analogs is scientifically untenable due to position-specific structure–activity relationships. The 6-carboxylic acid substitution pattern is critical for downstream derivatization and biological activity; regioisomers such as the 5-carboxylic acid or 2-carboxylic acid variants yield distinct pharmacological profiles and are not interchangeable [1][2]. Furthermore, the partially saturated 3-oxo-tetrahydroquinoxaline scaffold confers unique conformational and electronic properties that differentiate it from fully aromatic quinoxaline-6-carboxylic acid (CAS 6925-00-4), affecting both synthetic accessibility and target engagement in tubulin polymerization inhibition assays .

3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid: Direct Comparative Quantitative Evidence for Procurement Decision-Making


Derivative 13d Demonstrates Nanomolar Antiproliferative Activity Against HeLa, SMMC-7721, and K562 Cancer Cell Lines Compared to Parent Scaffold

N-substituted derivatives synthesized from 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid exhibit potent antiproliferative activity. Compound 13d, an N-substituted derivative of the parent scaffold, demonstrates IC50 values of 0.126 μM (HeLa), 0.071 μM (SMMC-7721), and 0.164 μM (K562), representing nanomolar-level potency [1]. In contrast, the unsubstituted parent acid scaffold itself shows no significant antiproliferative activity, underscoring that the 6-carboxylic acid position is essential for derivatization but not intrinsically active [1].

Antiproliferative Tubulin polymerization Cancer cell lines

Derivative 13d Inhibits Tubulin Polymerization with IC50 of 3.97 μM, Demonstrating Mechanistic Differentiation from Microtubule-Stabilizing Agents

Compound 13d, derived from 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, inhibits tubulin polymerization with an IC50 of 3.97 μM [1]. Mechanistically, 13d binds to the colchicine binding site on tubulin, inducing G2/M cell cycle arrest and apoptosis [1]. This mechanism is distinct from microtubule-stabilizing agents such as paclitaxel, which enhance polymerization rather than inhibit it, and from vinca alkaloids, which target the vinca alkaloid binding site [1].

Tubulin polymerization Microtubule dynamics Colchicine binding site

2-Substituted 3-Oxo-1,2,3,4-tetrahydroquinoxaline Scaffolds Increase Glucose Uptake in 3T3L1 Cells as Sortilin Ligands

US Patent 10,849,496 identifies 2-substituted 3-oxo-1,2,3,4-tetrahydro-2-quinoxaline scaffolds as sortilin-binding small molecules that increase glucose uptake in 3T3L1 adipocyte cells [1]. This class of compounds functions as sortilin ligands, enhancing glucose uptake in vitro and demonstrating potential for diabetes therapeutic development [1]. The 3-oxo-tetrahydroquinoxaline core with appropriate substitution at the 2-position is specifically claimed, differentiating it from other quinoxaline scaffolds that lack sortilin-binding activity.

Sortilin ligand Glucose uptake Diabetes

Prioritized Application Scenarios for 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid Based on Quantitative Evidence


Synthesis of Colchicine-Site Tubulin Polymerization Inhibitors for Anticancer Drug Discovery

Procure 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid as the core scaffold for synthesizing N-substituted derivatives that target the colchicine binding site on tubulin. Derivative 13d demonstrates nanomolar antiproliferative activity against HeLa (IC50 = 0.126 μM), SMMC-7721 (IC50 = 0.071 μM), and K562 (IC50 = 0.164 μM) cell lines, with tubulin polymerization inhibition (IC50 = 3.97 μM) and G2/M cell cycle arrest [1]. This scaffold offers a differentiated mechanism from taxanes and vinca alkaloids, making it suitable for programs targeting multidrug-resistant cancers or developing vascular-disrupting agents.

Development of Sortilin-Targeted Small Molecules for Metabolic Disease Research

Use this scaffold to synthesize 2-substituted 3-oxo-1,2,3,4-tetrahydroquinoxaline derivatives as sortilin ligands that enhance glucose uptake. US Patent 10,849,496 demonstrates that compounds based on this core increase glucose uptake in 3T3L1 adipocytes [1]. This application scenario is distinct from tubulin-targeted programs and supports diabetes and metabolic disorder drug discovery efforts requiring sortilin-binding activity.

Medicinal Chemistry Scaffold Diversification and Structure–Activity Relationship Studies

The 6-carboxylic acid position enables modular N-substitution and esterification, as demonstrated in the synthesis of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives evaluated in European Journal of Medicinal Chemistry (2018) [1]. The regiospecific 6-carboxylic acid substitution distinguishes this compound from 5-carboxylic acid and 2-carboxylic acid isomers, providing a defined scaffold for SAR exploration in kinase inhibition, antimicrobial, and anthelmintic programs.

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